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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-nitropyridine

Cat. No.: B13113653

Get Quote

Executive Summary
In the high-stakes landscape of medicinal chemistry, 3-(Chloromethyl)-5-nitropyridine (CAS

22353-33-9) represents a high-value, yet operationally challenging building block. While

commercially available, its supply chain is frequently disrupted by its inherent chemical

instability and hazardous handling profile.

This guide addresses the "Make vs. Buy" dilemma faced by drug development teams. It

provides a technical analysis of the commercial landscape, validates quality control protocols

for procured batches, and outlines a robust in-house synthesis contingency for when

commercial lead times threaten project timelines.

Chemical Profile & Significance[1]
The 3-(chloromethyl)-5-nitropyridine scaffold acts as a "warhead" for introducing the

electron-deficient 5-nitropyridine moiety—a bioisostere often used to modulate metabolic

stability and π-stacking interactions in active pharmaceutical ingredients (APIs).
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Property Specification

IUPAC Name 3-(Chloromethyl)-5-nitropyridine

CAS Number 22353-33-9

Molecular Formula C₆H₅ClN₂O₂

Molecular Weight 172.57 g/mol

Physical State Low-melting solid / Oil (purity dependent)

Reactivity Class Electrophilic Alkylating Agent (Lachrymator)

Storage -20°C, Inert Atmosphere (Argon/Nitrogen)

Structural Utility
The chloromethyl group serves as a highly reactive electrophile, enabling rapid

coupling with amines, thiols, and alkoxides. The nitro group at the 5-position exerts a strong
electron-withdrawing effect (

), deactivating the pyridine ring toward electrophilic attack but activating the chloromethyl
group, making it significantly more prone to hydrolysis than its non-nitro analogs.

Commercial Landscape Analysis
Supply Chain Volatility
While major catalog suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) list this

compound, "In Stock" status is often misleading.

Batch Degradation: Commercial stocks frequently degrade into (5-nitropyridin-3-yl)methanol

(hydrolysis product) during storage.

Purity Grades: Typically listed at 95% or 97%. For late-stage functionalization, <95% purity

often necessitates re-purification, which is hazardous due to the compound's vesicant

nature.

Lead Times: Custom synthesis requests often quote 4–6 weeks, creating bottlenecks.
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The "Make vs. Buy" Decision Matrix
The following decision logic is recommended for project managers to maintain timeline integrity.

Need 3-(Chloromethyl)-5-nitropyridine

Check Commercial Stock
(>97% Purity, <1 Week Delivery)

PURCHASE
(Order 2x required amount for QC)

Available

INITIATE IN-HOUSE SYNTHESIS
Route: Alcohol -> Chloride

Unavailable

QC Analysis (H-NMR)
Check for Alcohol Impurity

Passes QC
Proceed to Synthesis

<5% Hydrolysis >5% Hydrolysis

Fails QC or
Lead Time > 2 Weeks

Click to download full resolution via product page

Figure 1: Strategic decision matrix for sourcing unstable chloromethyl pyridine building blocks.

Quality Control & Validation Protocols
Trustworthiness Directive: Never assume a commercial batch is pure. The electron-deficient

nature of the ring accelerates hydrolysis upon exposure to atmospheric moisture.

Protocol: Purity Assessment via ¹H NMR
Objective: Quantify the ratio of active chloride to inactive alcohol hydrolysis product.
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Sampling: Dissolve ~10 mg of the sample in DMSO-d₆ (avoid CDCl₃ if acidic traces are

present, as they may shift peaks).

Key Diagnostic Peaks:

Target (Chloride): Look for the benzylic

singlet around 4.8 – 4.9 ppm.

Impurity (Alcohol): Look for the benzylic

doublet (coupling with OH) or singlet around 4.6 – 4.7 ppm.

Calculation: Integrate the methylene peaks. If the alcohol integral constitutes >5% of the total

methylene signal, purification or recrystallization is required.

Strategic Synthesis (Contingency Workflow)
If commercial sources fail, the conversion of (5-nitropyridin-3-yl)methanol to the chloride is the

most reliable in-house route. This method avoids the poor selectivity of radical halogenation of

3-methyl-5-nitropyridine.

Reaction Pathway
Step-by-Step Protocol
Safety Warning: This reaction generates

and

gas. Perform exclusively in a well-ventilated fume hood. The product is a potential lachrymator
and skin sensitizer.

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar

and an addition funnel. Purge with Argon.

Solvation: Charge the RBF with (5-nitropyridin-3-yl)methanol (1.0 eq) and anhydrous

Dichloromethane (DCM) (0.2 M concentration). Cool to 0°C in an ice bath.

Activation: Add Thionyl Chloride (
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) (1.5 eq) dropwise over 15 minutes.

Note: A catalytic amount of DMF (2-3 drops) can accelerate the reaction but complicates

workup; avoid if possible.

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by

TLC (System: 50% EtOAc/Hexanes). The alcohol is more polar than the chloride.

Workup (Critical for Stability):

Concentrate the reaction mixture in vacuo to remove excess

and DCM.

Do not perform an aqueous workup if the free base is required immediately, as the alkaline

wash can trigger hydrolysis.

If the hydrochloride salt is acceptable, the crude residue is often pure enough.

If the free base is needed: Redissolve in DCM, wash rapidly with cold saturated

, dry over

, and concentrate immediately.

Storage: Use immediately or store as a solution in anhydrous DCM at -20°C.

Applications & Divergent Synthesis
The versatility of 3-(chloromethyl)-5-nitropyridine lies in its ability to introduce the

nitropyridine core into various pharmacophores.
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Strategic Note

3-(Chloromethyl)-
5-nitropyridine
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3-Amino-5-(chloromethyl)
pyridine

(Self-Polymerization Risk!)

Reduction
(Avoid on Chloride)

Primary/Secondary
Amines (HNR2)

Thiols
(R-SH)

Fe/AcOH or
H2, Pd/C
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Figure 2: Divergent synthesis pathways. Note the risk of reducing the nitro group while the alkyl

chloride is present, which can lead to intermolecular polymerization.

Experimental Insight: Reduction Sequence
Do not attempt to reduce the nitro group to an amine while the chloromethyl group is intact. The

resulting amino-chloromethyl species is highly unstable and will self-polymerize.

Correct Sequence: Displacement (

)

Nitro Reduction

Further Functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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